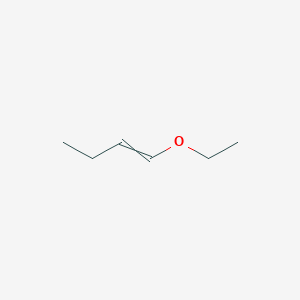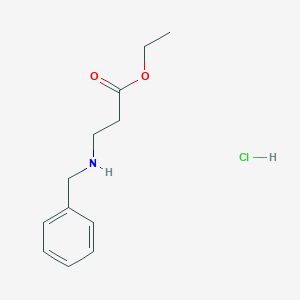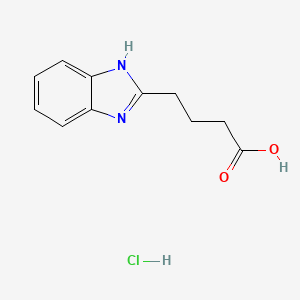![molecular formula C20H27FN2O8 B7952171 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-fluorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid](/img/structure/B7952171.png)
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-fluorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 4-[[(2-fluorophenyl)methyl]amino]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4S)-, ethanedioate (1:1) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a fluorophenyl group and a tert-butyl ester. The ethanedioate (oxalate) salt form enhances its stability and solubility.
Preparation Methods
The synthesis of 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-fluorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
- The fluorophenyl group is introduced via a nucleophilic substitution reaction.
- The tert-butyl ester is formed through esterification using tert-butyl alcohol and an acid catalyst.
- The final product is obtained by reacting the intermediate with oxalic acid to form the ethanedioate salt.
-
Industrial Production Methods
- Industrial production typically involves large-scale synthesis using automated reactors.
- Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
- Purification steps include crystallization and recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
1,2-Pyrrolidinedicarboxylic acid, 4-[[(2-fluorophenyl)methyl]amino]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4S)-, ethanedioate (1:1) undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl group.
Reduction: Reduction reactions can occur at the ester functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.
-
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
-
Major Products Formed
- Oxidation products include carboxylic acids and ketones.
- Reduction products include alcohols and alkanes.
- Substitution reactions yield various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 4-[[(2-fluorophenyl)methyl]amino]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4S)-, ethanedioate (1:1) has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis.
- Serves as a precursor for the synthesis of more complex molecules.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various biological macromolecules.
-
Medicine
- Explored for its potential therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Used in the development of new materials.
- Investigated for its potential use in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-fluorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound interacts with enzymes and receptors in biological systems.
- It may inhibit or activate specific pathways depending on its structure and functional groups.
-
Pathways Involved
- The compound can modulate signaling pathways involved in cellular processes.
- It may affect metabolic pathways by interacting with key enzymes.
Comparison with Similar Compounds
1,2-Pyrrolidinedicarboxylic acid, 4-[[(2-fluorophenyl)methyl]amino]-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4S)-, ethanedioate (1:1) can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Uniqueness
- The presence of the fluorophenyl group imparts unique chemical properties.
- The ethanedioate salt form enhances its solubility and stability compared to other similar compounds.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-fluorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4.C2H2O4/c1-18(2,3)25-17(23)21-11-13(9-15(21)16(22)24-4)20-10-12-7-5-6-8-14(12)19;3-1(4)2(5)6/h5-8,13,15,20H,9-11H2,1-4H3;(H,3,4)(H,5,6)/t13-,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJWNTVZNMCJGZ-SLHAJLBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NCC2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-chloro-7-methyl-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea](/img/structure/B7952091.png)
![[(Z)-(5-chloro-1,7-dimethyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B7952094.png)




![Methyl 3-(5-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)prop-2-enoate](/img/structure/B7952123.png)




![N-[(3-Methyl-1-propyl-1H-pyrazol-5-yl)methyl]ethanamine dihydrochloride](/img/structure/B7952176.png)
![[1-Adamantyl(carboxy)methyl]azanium;chloride](/img/structure/B7952183.png)

